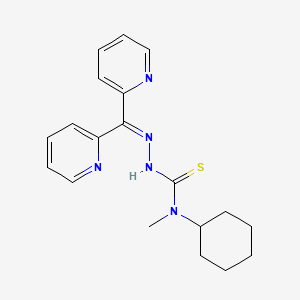
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl carbonate (DPC) is an organic compound with the chemical formula (C₆H₅O)₂CO. It is a colorless solid that is used as a precursor to produce polycarbonates, which are important industrial polymers. Diphenyl carbonate is valued for its role in non-phosgene routes to polycarbonates, making it an environmentally friendly alternative to traditional methods that use phosgene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl carbonate can be synthesized through several methods:
Transesterification of Dimethyl Carbonate and Phenol: This method involves the reaction of dimethyl carbonate with phenol in the presence of a catalyst, typically a base such as sodium methoxide.
Direct Carbonylation of Phenol: This method uses carbon monoxide and oxygen in the presence of a palladium catalyst to directly carbonylate phenol, forming diphenyl carbonate.
Industrial Production Methods
The industrial production of diphenyl carbonate primarily utilizes the transesterification method due to its efficiency and scalability. The process involves the continuous removal of methanol byproduct to drive the reaction to completion. The reaction is typically conducted in a series of reactors to ensure high conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl carbonate undergoes several types of chemical reactions:
Transesterification: Diphenyl carbonate reacts with bisphenol A to form polycarbonate in the presence of a catalyst.
Hydrolysis: Diphenyl carbonate can be hydrolyzed to produce phenol and carbon dioxide.
Common Reagents and Conditions
Major Products
Applications De Recherche Scientifique
Diphenyl carbonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which diphenyl carbonate exerts its effects involves the activation of carbonyl groups, which facilitates the formation of polycarbonate chains. The reaction typically involves the nucleophilic attack of bisphenol A on the carbonyl carbon of diphenyl carbonate, leading to the formation of polycarbonate and the release of phenol . The process is catalyzed by bases or metal catalysts, which enhance the reactivity of the carbonyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Carbonate: Like diphenyl carbonate, dimethyl carbonate is used in the production of polycarbonates but is less efficient due to its lower reactivity.
Diethyl Carbonate: This compound is similar to diphenyl carbonate but has different reactivity and is used in different applications, such as solvents and fuel additives.
Uniqueness
Diphenyl carbonate is unique due to its high reactivity and efficiency in producing polycarbonates without the use of phosgene. This makes it a more environmentally friendly and safer alternative for industrial applications .
Propriétés
Numéro CAS |
1382469-39-7 |
|---|---|
Formule moléculaire |
C19H23N5S |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea |
InChI |
InChI=1S/C19H23N5S/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25) |
Clé InChI |
GNLZNQJBZNOUBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


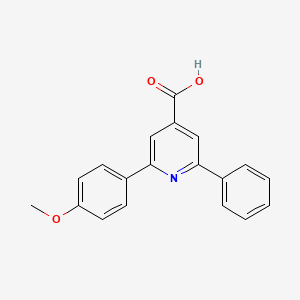
![4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B15086748.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086749.png)
![4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086759.png)
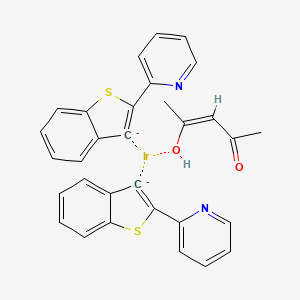

![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086769.png)

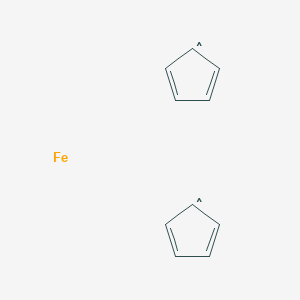
![(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15086798.png)
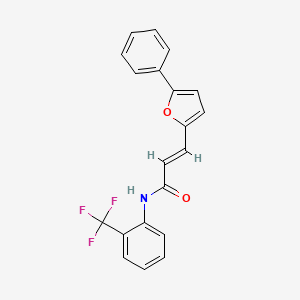
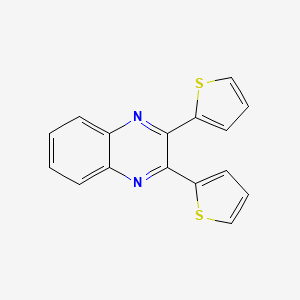
![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)

